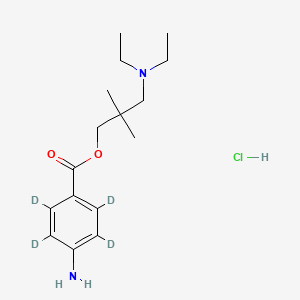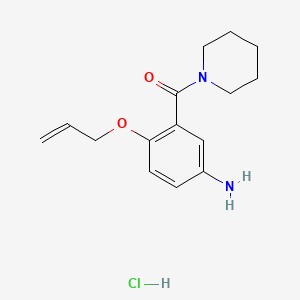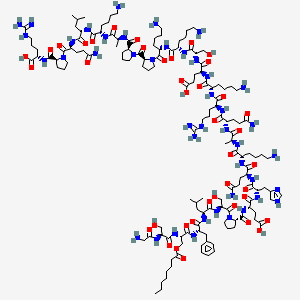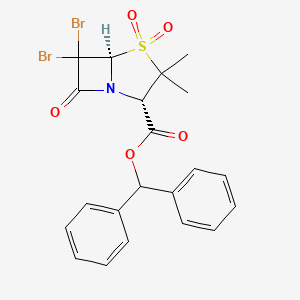
Benzhydryl 6,6-dibromopenicillinate sulfone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzhydryl 6,6-dibromopenicillinate sulfone is a biochemical compound with the molecular formula C21H19Br2NO5S and a molecular weight of 557.252 g/mol . This compound is notable for its applications in proteomics research and its unique structural properties, which include a combination of benzhydryl and penicillinate moieties.
Métodos De Preparación
The synthesis of Benzhydryl 6,6-dibromopenicillinate sulfone typically involves multiple steps, including the bromination of penicillinate derivatives and subsequent sulfonation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and efficiency .
Análisis De Reacciones Químicas
Benzhydryl 6,6-dibromopenicillinate sulfone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule, altering its chemical properties. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures.
Aplicaciones Científicas De Investigación
Benzhydryl 6,6-dibromopenicillinate sulfone has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzhydryl 6,6-dibromopenicillinate sulfone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .
Comparación Con Compuestos Similares
Benzhydryl 6,6-dibromopenicillinate sulfone can be compared with other benzhydryl compounds, such as:
Diphenylmethane: A simpler structure with similar aromatic properties.
Benzilic acid: Contains a benzhydryl group and is used in organic synthesis.
Propiedades
Fórmula molecular |
C21H19Br2NO5S |
|---|---|
Peso molecular |
557.3 g/mol |
Nombre IUPAC |
benzhydryl (2S,5R)-6,6-dibromo-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C21H19Br2NO5S/c1-20(2)16(24-18(26)21(22,23)19(24)30(20,27)28)17(25)29-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15-16,19H,1-2H3/t16-,19+/m0/s1 |
Clave InChI |
SHJHKUIJGZAZQV-QFBILLFUSA-N |
SMILES isomérico |
CC1([C@@H](N2[C@H](S1(=O)=O)C(C2=O)(Br)Br)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)C |
SMILES canónico |
CC1(C(N2C(S1(=O)=O)C(C2=O)(Br)Br)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


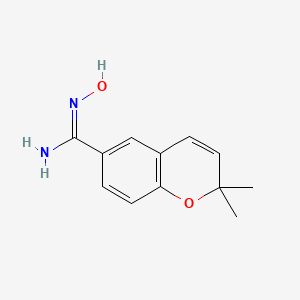
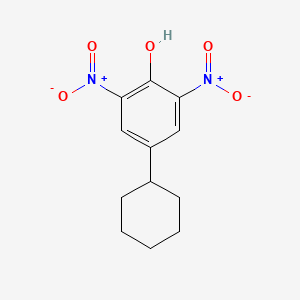
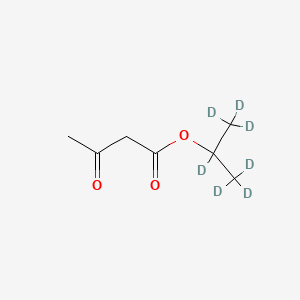
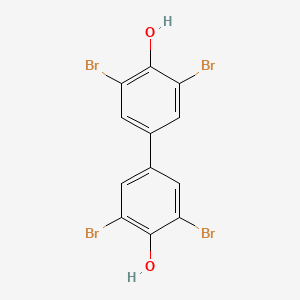
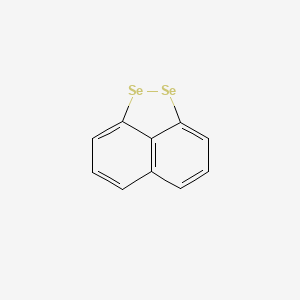
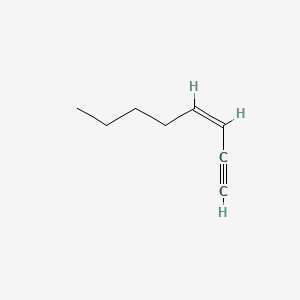
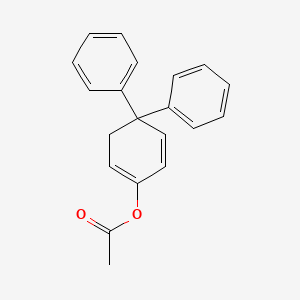
![Cyclopentanemethanethiol, 1-[(ethylthio)methyl]-](/img/structure/B13830713.png)
![2-Methyl-4H-imidazo[1,5,4-DE]quinoxalin-5(6H)-one](/img/structure/B13830719.png)
